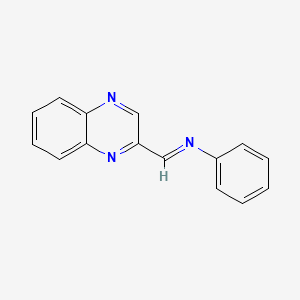
(E)-N-Phenyl-1-(quinoxalin-2-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Quinoxalin-2-ylmethylene)aniline: is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications The structure of N-(Quinoxalin-2-ylmethylene)aniline consists of a quinoxaline ring attached to an aniline moiety through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(Quinoxalin-2-ylmethylene)aniline involves the condensation of quinoxaline-2-carbaldehyde with aniline. This reaction typically occurs in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions.
Iron-Catalyzed One-Pot Synthesis: Another method involves the iron-catalyzed one-pot synthesis where 2-nitroaniline reacts with vicinal diols.
Industrial Production Methods: Industrial production methods for N-(Quinoxalin-2-ylmethylene)aniline often focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(Quinoxalin-2-ylmethylene)aniline can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert N-(Quinoxalin-2-ylmethylene)aniline to its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized quinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry: N-(Quinoxalin-2-ylmethylene)aniline is used as a building block in the synthesis of more complex quinoxaline derivatives
Biology and Medicine: The compound exhibits significant biological activity, making it a candidate for drug development. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential as a therapeutic agent against various diseases.
Industry: In the industrial sector, N-(Quinoxalin-2-ylmethylene)aniline is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of N-(Quinoxalin-2-ylmethylene)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to interact with DNA and proteins also contributes to its anticancer properties by inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound of N-(Quinoxalin-2-ylmethylene)aniline, known for its broad range of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar structural features and pharmacological properties.
Cinnoline: A heterocyclic compound isomeric to quinoxaline, with applications in medicinal chemistry.
Uniqueness: N-(Quinoxalin-2-ylmethylene)aniline stands out due to its specific methylene bridge linking the quinoxaline and aniline moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
104182-63-0 |
|---|---|
Formule moléculaire |
C15H11N3 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
N-phenyl-1-quinoxalin-2-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-6-12(7-3-1)16-10-13-11-17-14-8-4-5-9-15(14)18-13/h1-11H |
Clé InChI |
ZXCIFGADRJMIIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)

![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)
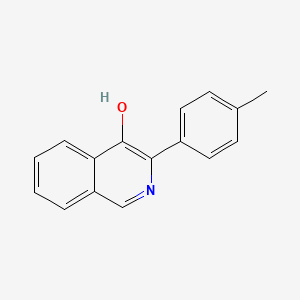
![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)
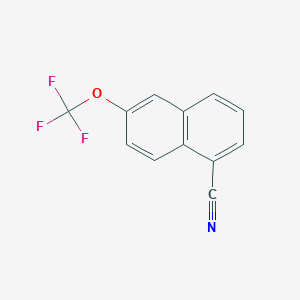

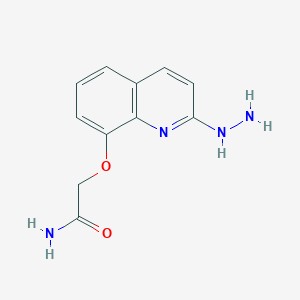
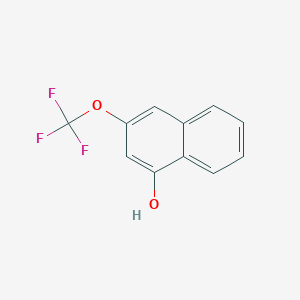

![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)



